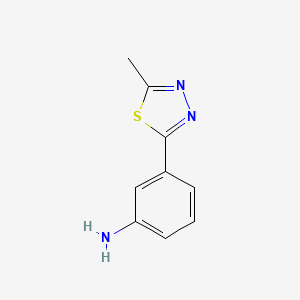
3-(5-Methyl-1,3,4-thiadiazol-2-YL)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(5-Methyl-1,3,4-thiadiazol-2-YL)aniline” is a chemical compound with the CAS Number: 924833-38-5 . It has a molecular weight of 192.26 . The IUPAC name for this compound is 3-(5-methyl-1H-1lambda3,3,4-thiadiazol-2-yl)aniline .
Molecular Structure Analysis
The InChI code for “3-(5-Methyl-1,3,4-thiadiazol-2-YL)aniline” is 1S/C9H10N3S/c1-6-11-12-9(13-6)7-3-2-4-8(10)5-7/h2-5,13H,10H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(5-Methyl-1,3,4-thiadiazol-2-YL)aniline” include a molecular weight of 192.26 . The compound should be stored at a temperature of 28 C .
Aplicaciones Científicas De Investigación
Antimicrobial Activity
The 1,3,4-thiadiazole scaffold is known for its antimicrobial properties. Compounds with this moiety, such as sulfamethoxazole and acetazolamide, exhibit diverse biological actions including anti-microbial effects. It’s plausible that “3-(5-Methyl-1,3,4-thiadiazol-2-YL)aniline” could be explored for its potential use in developing new antimicrobial agents .
Antiepileptic Agents
The 1,3,4-thiadiazole scaffold has been used to synthesize compounds with anticonvulsant activity. Given this background, “3-(5-Methyl-1,3,4-thiadiazol-2-YL)aniline” could be investigated as an antiepileptic agent .
Antifungal Activity
Some thiadiazole derivatives have shown high antifungal activity against clinical isolates of Candida albicans. This suggests a possible application of “3-(5-Methyl-1,3,4-thiadiazol-2-YL)aniline” in antifungal research .
Antioxidant Properties
Thiadiazole derivatives have been assessed for their antioxidant potential. “3-(5-Methyl-1,3,4-thiadiazol-2-YL)aniline” could be evaluated for its ability to scavenge free radicals and act as an antioxidant .
Propiedades
IUPAC Name |
3-(5-methyl-1,3,4-thiadiazol-2-yl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3S/c1-6-11-12-9(13-6)7-3-2-4-8(10)5-7/h2-5H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGKHZNZWEOBBIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)C2=CC(=CC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50587932 |
Source


|
| Record name | 3-(5-Methyl-1,3,4-thiadiazol-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50587932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Methyl-1,3,4-thiadiazol-2-YL)aniline | |
CAS RN |
924833-38-5 |
Source


|
| Record name | 3-(5-Methyl-1,3,4-thiadiazol-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50587932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzo[b]thiophen-7-ylmethanamine](/img/structure/B1341052.png)
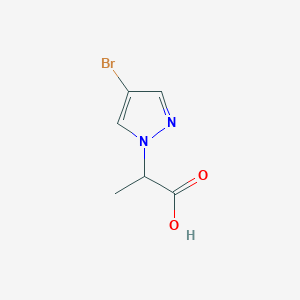


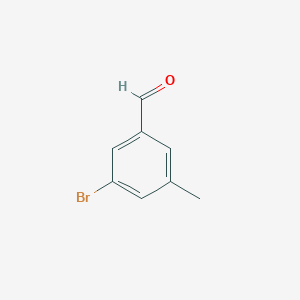

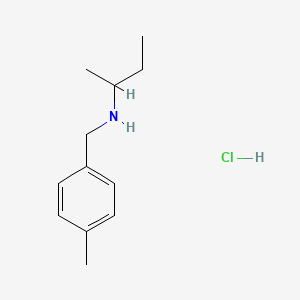
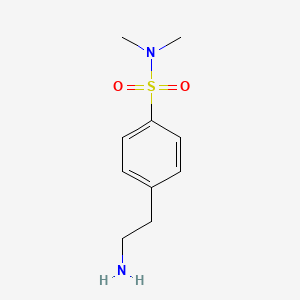
![3-(4-Fluorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1341087.png)
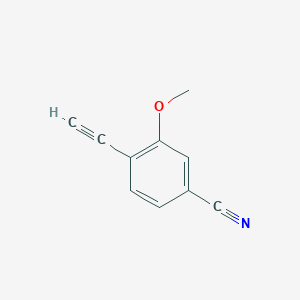

![3-Thiophen-2-YL-6-(3,4,5-trimethoxy-phenyl)-pyrazolo[1,5-A]pyrimidine](/img/structure/B1341095.png)
![1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-3-carboxylic acid](/img/structure/B1341096.png)